4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide

Synthetic Chemistry Sandmeyer Reaction Phenothiazine Synthesis

4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide (CAS 5510-56-5) is a heteroaromatic sulfonamide characterized by a central diphenyl sulfide scaffold bearing a primary aniline group, a nitro substituent, and an N,N-dimethylsulfamoyl moiety. Its molecular formula is C₁₄H₁₅N₃O₄S₂ (MW 353.42 g/mol).

Molecular Formula C14H15N3O4S2
Molecular Weight 353.4 g/mol
CAS No. 5510-56-5
Cat. No. B13758258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide
CAS5510-56-5
Molecular FormulaC14H15N3O4S2
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2N)[N+](=O)[O-]
InChIInChI=1S/C14H15N3O4S2/c1-16(2)23(20,21)10-7-8-14(12(9-10)17(18)19)22-13-6-4-3-5-11(13)15/h3-9H,15H2,1-2H3
InChIKeyHARPNAMTBPNGCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide (CAS 5510-56-5): Procurement-Grade Identity and Structural Baseline


4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide (CAS 5510-56-5) is a heteroaromatic sulfonamide characterized by a central diphenyl sulfide scaffold bearing a primary aniline group, a nitro substituent, and an N,N-dimethylsulfamoyl moiety . Its molecular formula is C₁₄H₁₅N₃O₄S₂ (MW 353.42 g/mol) . The compound belongs to the nitrobenzenesulfonamide class and serves primarily as a strategic synthetic intermediate rather than a terminal bioactive agent.

Why Generic Substitution Fails for 4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide in Synthetic Procurement


This compound occupies a narrow functional niche: it is the only intermediate in the established Dimetotiazine synthesis that provides the free primary aniline handle required for a Sandmeyer diazotization–halogenation sequence [1]. Related analogs—such as the bromo derivative 4-[(2-bromophenyl)thio]-N,N′-dimethyl-3-nitrobenzenesulfonamide (CAS 5510-58-7) or simple N,N-dimethyl-3-nitrobenzenesulfonamide (CAS 26199-83-7)—lack this reactive amino group and therefore cannot be interchanged without redesigning the entire synthetic route [1]. Consequently, generic substitution would force a fundamental alteration of the downstream reaction manifold, compromising route convergence and overall feasibility.

Quantitative Differentiation Evidence for 4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide Against Structural Analogs


Synthetic Route Convergence: Exclusive Diazotization Handle vs. Bromo Analog

In the Dimetotiazine synthetic sequence, only the primary aniline of 4-((2-aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide can be diazotized and subsequently converted to the aryl bromide via the Sandmeyer reaction [1]. The direct bromo analog (CAS 5510-58-7) is the product of this transformation, not a viable starting material for the same step. No alternative intermediates bearing a free aniline in this exact scaffold have been reported, making the target compound the sole demonstrated gateway to the phenothiazine core [1].

Synthetic Chemistry Sandmeyer Reaction Phenothiazine Synthesis

Molecular Complexity and Functional Group Diversity vs. Simple N,N-Dimethyl-nitrobenzenesulfonamides

Compared to the truncated fragment N,N-dimethyl-3-nitrobenzenesulfonamide (CAS 26199-83-7; MW 230.24, C₈H₁₀N₂O₄S), the target compound incorporates an additional 2-aminophenylthio moiety, resulting in higher molecular weight (353.42 vs. 230.24), four rotatable bonds, seven hydrogen-bond acceptors, and one hydrogen-bond donor . This expanded functionality provides differential vectors for further derivatization—including acylation, reductive alkylation, or metal-catalyzed cross-coupling—that are absent in the simpler scaffold .

Medicinal Chemistry Lead Diversification Fragment-Based Design

Orthogonal Amino Group Reactivity vs. Bromo Derivative

The primary amine of the target compound can be selectively acylated, sulfonylated, or converted to a diazonium salt without affecting the nitro or sulfonamide groups [1]. In contrast, the bromo derivative (CAS 5510-58-7) is limited to nucleophilic aromatic substitution, cross-coupling, or reduction pathways, and cannot serve as a direct precursor for diazonium-based transformations [1]. This orthogonal reactivity profile makes the amino intermediate the preferred choice when the synthetic plan requires sequential functionalization of the aniline nitrogen.

Synthetic Methodology Protecting Group Strategy Sandmeyer Chemistry

High-Value Application Scenarios for 4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide Based on Evidenced Differentiation


Key Intermediate in Phenothiazine Drug Synthesis (Dimetotiazine Route)

This compound is the documented starting material for the Sandmeyer reaction that generates the 2-bromophenylthio intermediate en route to the migraine drug Dimetotiazine [1]. Procurement of the aniline derivative ensures alignment with the published synthetic sequence and avoids the need for an additional amination step that would be required if the bromo analog were used instead.

Versatile Building Block for Medicinal Chemistry Libraries via Amine Functionalization

The free primary amine permits rapid diversification through amide coupling, sulfonamide formation, or reductive amination, while the nitro group offers a latent reduction handle for generating an additional amino functionality [1]. This dual reactivity is not available in the corresponding bromo or des-amino analogs, facilitating the construction of screening libraries with greater chemical diversity per synthetic step.

Precursor for Diazonium-Based Bioconjugation or Material Science Applications

Because the compound bears a diazotizable aromatic amine, it can be converted to a diazonium salt and subsequently coupled to electron-rich aromatic partners (azo-coupling) or used for surface-modification strategies. The bromo analog cannot access this reaction manifold without prior functional group interconversion, giving the amino compound a unique advantage in applications that require direct diazonium chemistry [1].

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